Product packaging for 1-(4-Chloro-benzenesulfonyl)-pyrrolidine(Cat. No.:CAS No. 74832-69-2)

1-(4-Chloro-benzenesulfonyl)-pyrrolidine

Cat. No.: B366325
CAS No.: 74832-69-2
M. Wt: 245.73g/mol
InChI Key: FXKRATLJGPAUHB-UHFFFAOYSA-N
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Description

1-(4-Chloro-benzenesulfonyl)-pyrrolidine is a chemical building block of interest in medicinal chemistry and drug discovery. The compound features a pyrrolidine ring, a saturated scaffold highly valued for its three-dimensional coverage and ability to influence the stereochemistry and physicochemical properties of a molecule . This structure allows for efficient exploration of pharmacophore space and can contribute to improved solubility and metabolic profile in drug candidates . The 4-chlorobenzenesulfonyl moiety is a versatile functional group frequently employed in chemical synthesis, particularly in the pharmaceutical sector for creating sulfonamide-based compounds . As a reagent, this compound can be utilized to introduce the pyrrolidine-sulfonyl structure into larger, more complex molecules during the development of novel bioactive compounds. Its application is primarily found in research and development workflows, including the synthesis of potential chemotherapeutic agents and other biologically active molecules where the pyrrolidine scaffold is a key structural feature . This product is intended for use by qualified researchers in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClNO2S B366325 1-(4-Chloro-benzenesulfonyl)-pyrrolidine CAS No. 74832-69-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKRATLJGPAUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Chloro Benzenesulfonyl Pyrrolidine

Classical Synthetic Approaches and Pathways

The most established and widely utilized method for synthesizing 1-(4-chloro-benzenesulfonyl)-pyrrolidine is through the direct reaction of a sulfonyl chloride with a secondary amine. This approach is favored for its reliability, high yields, and straightforward procedure.

Direct N-Sulfonylation of Pyrrolidine (B122466)

The cornerstone of classical synthesis for this compound is the direct N-sulfonylation of pyrrolidine with 4-chlorobenzenesulfonyl chloride. This reaction is a nucleophilic substitution at the sulfonyl group, where the nitrogen atom of pyrrolidine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. The reaction produces the desired sulfonamide and hydrochloric acid as a byproduct.

Pyrrolidine is a cyclic secondary amine and is considered a strong nucleophile due to the electron-donating nature of the alkyl groups in the ring and its less sterically hindered structure. wikipedia.org Its high nucleophilicity allows the reaction to proceed efficiently under mild conditions.

The reaction is typically conducted in an aprotic organic solvent, such as dichloromethane or diethyl ether, at temperatures ranging from 0 °C to room temperature. The choice of solvent and temperature is crucial to control the reaction rate and minimize potential side reactions. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine the point of completion.

Table 1: Typical Reaction Parameters for Direct N-Sulfonylation

Parameter Typical Value/Condition Purpose
Reactants Pyrrolidine, 4-Chlorobenzenesulfonyl chloride Formation of the sulfonamide bond
Solvent Dichloromethane (DCM), Diethyl ether Provides a medium for the reaction
Temperature 0 °C to Room Temperature To control reaction rate and prevent side reactions
Base Triethylamine (B128534), Pyridine (B92270), Sodium hydroxide To neutralize the HCl byproduct

| Reaction Time | 1-4 hours | Varies based on scale and specific conditions |

In this direct sulfonylation, the 4-chlorobenzenesulfonyl chloride itself is the "activating agent." The sulfonyl chloride group is highly electrophilic and reactive towards nucleophiles like pyrrolidine. sigmaaldrich.com

A critical component of this reaction is the use of a base. As the reaction proceeds, one equivalent of hydrochloric acid (HCl) is generated for each equivalent of sulfonamide formed. This acid can protonate the starting pyrrolidine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is added to the reaction mixture to neutralize the HCl as it is formed. Common choices include tertiary amines like triethylamine or pyridine, which act as non-nucleophilic acid scavengers. Alternatively, an aqueous base such as sodium hydroxide can be used in a biphasic system (Schotten-Baumann reaction conditions).

Alternative C-N Bond Formation Strategies

While direct N-sulfonylation is the most common route, alternative strategies focusing on forming the carbon-nitrogen bond of the pyrrolidine ring already bearing the sulfonyl group exist, though they are less frequently employed for this specific compound. These methods are generally more complex and are typically reserved for syntheses where the direct N-sulfonylation approach is not feasible. One such strategy involves the palladium-catalyzed carboamination of specific aminoalkenes, which can lead to the formation of substituted pyrrolidines. nih.gov However, for the synthesis of an unsubstituted N-sulfonylated pyrrolidine like this compound, the direct sulfonylation of pyrrolidine remains the most efficient and practical method.

Modern and Advanced Synthetic Techniques

Recent advancements in organic synthesis have introduced novel catalytic methods for the formation of sulfonamides. These techniques often offer milder reaction conditions, broader substrate scope, and improved efficiency compared to classical methods, particularly for complex molecules.

Catalytic Approaches to Sulfonamide Formation

Modern synthetic chemistry has explored transition-metal catalysis, particularly with palladium and copper, to construct the S-N bond of sulfonamides. These methods often utilize different starting materials than the classical sulfonyl chloride approach.

For instance, palladium-catalyzed methods have been developed for the synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can then be oxidized to the corresponding sulfonamides. nih.govcore.ac.uk This approach allows for the coupling of a wide range of aryl partners. Another palladium-catalyzed route involves the reaction of arylsulfonyl hydrazides with nitroarenes. researchgate.net

Copper-catalyzed reactions have also emerged as a powerful tool. One novel four-component reaction utilizes arylcyclopropanes, nitriles, carboxylic acids, and N-fluorobenzenesulfonimide (NFSI) to synthesize imide derivatives, showcasing advanced strategies for C-N and N-S bond formations. nih.gov While these advanced catalytic systems are highly valuable in modern synthetic chemistry, their application to a structurally simple target like this compound is not commonly reported, as the classical direct N-sulfonylation is highly effective and economical.

Table 2: Overview of Modern Catalytic Approaches to Sulfonamide Synthesis

Catalytic System Reactant Types Description
Palladium Catalysis Aryl Halides + N-Sulfinylamines Forms a sulfinamide intermediate, which is then oxidized to the sulfonamide. nih.govcore.ac.uk
Palladium Catalysis Arylsulfonyl Hydrazides + Nitroarenes Couples two different aryl groups through a sulfonamide linkage without external reductants. researchgate.net

| Copper Catalysis | Arylcyclopropanes, Nitriles, etc. | A multi-component reaction leading to complex nitrogen- and sulfur-containing compounds. nih.gov |

Transition Metal-Mediated C-N Coupling

Transition metal catalysis offers powerful tools for the formation of C-N bonds, and this has been extended to the synthesis of sulfonamides. Palladium and copper complexes are the most common catalysts for such transformations. These methods are particularly useful when dealing with less reactive amines or when aiming for milder reaction conditions.

Palladium-Catalyzed Synthesis:

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be adapted for the synthesis of N-arylsulfonyl derivatives. While direct sulfonamidation of pyrrolidine using this method is not extensively documented for this specific product, analogous reactions with other cyclic amines demonstrate its feasibility. For instance, palladium catalysts have been successfully employed in the carboamination reactions of γ-(N-arylamino)alkenes to synthesize N-aryl-2-allyl pyrrolidines nih.gov. Furthermore, enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been developed, showcasing the versatility of palladium in modifying the pyrrolidine ring organic-chemistry.orgscilit.comyork.ac.uk. These examples suggest that a palladium-catalyzed approach could be a viable, albeit less direct, route to the target molecule or its derivatives.

A potential palladium-catalyzed route could involve the coupling of pyrrolidine with an arylating agent followed by sulfonation, or a direct coupling of a modified pyrrolidine with a sulfur source. The general mechanism for such cross-coupling reactions involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

Copper-Catalyzed Synthesis:

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, is a well-established method for forming C-N bonds and can be applied to the synthesis of sulfonamides. Copper(I) salts, such as CuI, are typically used as catalysts, often in the presence of a ligand to facilitate the reaction. A derivative of L-proline, (S)-N-methylpyrrolidine-2-carboxylate, has been shown to be an efficient ligand for the copper-catalyzed Goldberg-type N-arylation of amides with aryl halides under mild conditions mdpi.comdoaj.org. This suggests that pyrrolidine-based ligands could be effective in similar transformations.

Copper(II) carboxylates have also been shown to promote the intramolecular carboamination of unactivated olefins to provide access to N-functionalized pyrrolidines and piperidines nih.gov. While this is not a direct sulfonylation, it highlights the utility of copper in forming the pyrrolidine ring structure which can then be functionalized. More directly, copper-catalyzed one-pot synthesis of N-sulfonyl amidines from sulfonyl hydrazines, terminal alkynes, and sulfonyl azides has been reported, demonstrating copper's role in forming N-S bonds nih.gov. The synthesis of N-sulfonylamidines has also been achieved using N-heterocyclic carbene copper(I) catalysts in air beilstein-journals.org.

Below is a table summarizing representative conditions for analogous copper-catalyzed C-N coupling reactions.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
CuI(S)-N-Methylpyrrolidine-2-carboxylateK₃PO₄DMSO110Good to High mdpi.com
Cu(OAc)₂NoneNoneToluene170-20031-51 nih.gov
CuIN-heterocyclic carbeneNoneSolvent-freeRoom TempHigh beilstein-journals.org
Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in modern synthesis, often providing an alternative to metal-based catalysts. For the synthesis of this compound, an organocatalytic approach would typically involve the activation of either the pyrrolidine or the 4-chlorobenzenesulfonyl chloride by a small organic molecule.

While the direct organocatalytic sulfonylation of pyrrolidine is not extensively reported, related transformations provide insight into potential strategies. Pyrrolidine and its derivatives are themselves widely used as organocatalysts, often in bifunctional systems where the pyrrolidine moiety acts as an amine base to form an enamine or iminium ion, while another functional group on the catalyst provides additional activation through hydrogen bonding. For example, bifunctional N-sulfinylureas and thioureas with a pyrrolidine unit have been synthesized and used as organocatalysts in Michael additions nih.gov.

A plausible organocatalytic approach for the synthesis of the target sulfonamide could involve the use of a nucleophilic catalyst, such as a tertiary amine or a phosphine, to activate the sulfonyl chloride. The catalyst would react with 4-chlorobenzenesulfonyl chloride to form a highly reactive intermediate, which would then be more susceptible to nucleophilic attack by pyrrolidine. Alternatively, a basic organocatalyst could deprotonate the pyrrolidine, increasing its nucleophilicity.

The following table presents a hypothetical organocatalytic approach based on known principles of organocatalysis.

OrganocatalystRole of CatalystSolventTemperaturePotential Advantages
4-(Dimethylamino)pyridine (DMAP)Nucleophilic catalyst, activates sulfonyl chlorideDichloromethaneRoom TemperatureMild conditions, avoids heavy metals
1,8-Diazabicycloundec-7-ene (DBU)Non-nucleophilic strong base, deprotonates pyrrolidineAcetonitrileRoom TemperatureHigh reactivity of the amine

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. The synthesis of heterocyclic compounds, including pyrrolidine derivatives, has been shown to be amenable to microwave irradiation nih.govresearchgate.net.

The application of microwave energy to the synthesis of this compound would involve the reaction of pyrrolidine with 4-chlorobenzenesulfonyl chloride in a suitable solvent under microwave irradiation. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating, leading to a significant reduction in reaction time.

A study on the microwave-assisted N-alkylation of a pyrrolidine-fused chlorin demonstrated the efficiency of this technique, with reactions being completed in as little as 5 minutes at 75°C researchgate.netnih.gov. Another report describes the microwave-assisted synthesis of new aminopyridine, pyrrolidine, piperidine, and morpholine acetamides, highlighting the broad applicability of this method for the formation of C-N bonds to a pyrrolidine ring nih.gov.

A comparative study of conventional versus microwave-assisted synthesis for related compounds is presented in the table below.

ReactionConventional Method (Time, Temp)Microwave Method (Time, Temp, Power)Yield (Conventional)Yield (Microwave)Reference
N-alkylation of pyrrolidine-fused chlorin8 h, 140°C4 h, 135°C, 290 W50%41% nih.gov
Acetamide synthesis with pyrrolidine2-3 h, 70°C5-10 min, 65-70°C, 400 WModerateGood nih.gov

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technology offers several advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, and the potential for straightforward automation and scale-up nih.gov.

The synthesis of this compound in a flow system would typically involve pumping solutions of pyrrolidine and 4-chlorobenzenesulfonyl chloride through a mixing unit and then into a heated reactor coil. The product stream would then be collected at the outlet. The precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction conditions to maximize yield and minimize byproduct formation.

A representative setup for the flow synthesis of a sulfonamide is described in the table below.

Reactor TypeReagentsSolventTemperature (°C)Residence TimeThroughputReference
PTFE Reactor Tubing2,4-Difluoronitrobenzene, PyrrolidineEthanol30-1200.5-2 minAutomated core.ac.uk
Packed-bed ReactorAryl Halide, AmineToluene/Acetonitrile13060 ming/h scale thieme-connect.de

Precursor Compound Synthesis and Characterization

Synthesis of Pyrrolidine Starting Materials

Pyrrolidine is a cyclic secondary amine that serves as a fundamental building block in organic synthesis. It can be obtained commercially or synthesized through various methods.

One common laboratory synthesis involves the reduction of succinimide. Succinimide can be prepared by the thermal decomposition of ammonium (B1175870) succinate wikipedia.org. The subsequent reduction of succinimide to pyrrolidine can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Another approach is the intramolecular cyclization of ω-haloamines. For instance, 4-chlorobutylamine can undergo intramolecular cyclization under basic conditions to yield pyrrolidine.

More advanced and stereoselective methods for the synthesis of substituted pyrrolidines often start from chiral precursors like proline or employ strategies such as 1,3-dipolar cycloadditions mdpi.com. For example, (S)-prolinol, obtained from the reduction of proline, is a common starting material for many chiral pyrrolidine derivatives mdpi.com. The synthesis of pyrrolidine derivatives via the ring contraction of pyridines has also been reported osaka-u.ac.jpnih.gov.

Characterization of Pyrrolidine:

Appearance: Colorless to pale yellow liquid

Boiling Point: 86-88 °C

Density: Approximately 0.866 g/mL at 25 °C

¹H NMR (CDCl₃, δ in ppm): ~2.9 (t, 4H, N-CH₂), ~1.7 (m, 4H, CH₂)

¹³C NMR (CDCl₃, δ in ppm): ~47.0 (N-CH₂), ~25.5 (CH₂)

Preparation of 4-Chlorobenzenesulfonyl Chloride

4-Chlorobenzenesulfonyl chloride is a key reagent for the introduction of the 4-chlorobenzenesulfonyl group. It is typically prepared by the chlorosulfonation of chlorobenzene (B131634).

The most common industrial method involves the reaction of chlorobenzene with an excess of chlorosulfonic acid chemicalbook.comgoogle.comcalpaclab.com. The reaction is typically carried out at a controlled temperature to minimize the formation of byproducts, such as the corresponding sulfonic acid and diphenyl sulfone. The reaction mixture is then quenched in ice water to precipitate the product, which can be isolated by filtration.

An improved process involves carrying out the reaction in a halogenated aliphatic hydrocarbon solvent in the presence of an alkali metal salt of a mineral acid, which can lead to higher yields google.comgoogle.com.

Reaction Conditions for the Synthesis of 4-Chlorobenzenesulfonyl Chloride:

ReactantsReagentSolventTemperature (°C)Yield (%)Reference
ChlorobenzeneChlorosulfonic AcidNone35, then 8081 chemicalbook.com
ChlorobenzeneChlorosulfonic Acid1,2-DichloroethaneRoom Temp to 50High google.com

Characterization of 4-Chlorobenzenesulfonyl Chloride:

Appearance: White to light yellow crystalline solid chemicalbook.com

Melting Point: 51-53 °C chemicalbook.com

Boiling Point: 141 °C at 15 mmHg chemicalbook.com

¹H NMR (CDCl₃, δ in ppm): ~7.95 (d, 2H, Ar-H ortho to SO₂Cl), ~7.55 (d, 2H, Ar-H meta to SO₂Cl)

¹³C NMR (CDCl₃, δ in ppm): ~145.0 (C-SO₂), ~141.0 (C-Cl), ~130.0 (Ar-CH), ~129.0 (Ar-CH)

Synthetic Route Optimization and Efficiency for this compound

The synthesis of this compound is a process of significant interest, and its efficiency is paramount in both research and industrial applications. Optimization of the synthetic route focuses on maximizing the yield of the final product, ensuring the economic and environmental viability of the process through high atom economy, and controlling the chemical selectivity of the reaction.

The most direct and common synthetic route to this compound involves the reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine. This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride by the secondary amine, pyrrolidine. An acid scavenger, typically a tertiary amine base like triethylamine or pyridine, is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Figure 1: General Synthesis of this compound

Cl-Ph-SO₂Cl + C₄H₉N + Base → Cl-Ph-SO₂-N(C₄H₈) + Base·HCl

(4-chlorobenzenesulfonyl chloride + Pyrrolidine → this compound + Base hydrochloride salt)

Yield Enhancement Strategies

Maximizing the yield of this compound is a primary objective in its synthesis. Several factors can be manipulated to enhance the reaction yield, including the choice of solvent, base, reaction temperature, and purification methods.

Reaction Conditions: The selection of an appropriate solvent is crucial. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile are often preferred as they are inert under the reaction conditions and effectively dissolve the reactants. The choice of base is also critical; it must be sufficiently basic to neutralize the HCl produced but not so nucleophilic that it competes with pyrrolidine in reacting with the sulfonyl chloride. Tertiary amines like triethylamine are commonly used for this purpose. The reaction is typically performed at temperatures ranging from 0 °C to room temperature to control the exothermic nature of the reaction and minimize side-product formation.

Stoichiometry and Addition Order: The molar ratio of the reactants can influence the yield. Using a slight excess of the amine (pyrrolidine) can help to ensure the complete consumption of the more expensive sulfonyl chloride. However, this can complicate purification. Alternatively, a precise 1:1 stoichiometry is often employed with the slow, dropwise addition of the sulfonyl chloride to a solution of the amine and the base. This controlled addition helps to maintain a low concentration of the electrophile, minimizing potential side reactions.

Purification Techniques: Post-reaction work-up and purification are critical for obtaining a high yield of the pure product. The typical procedure involves an aqueous work-up to remove the hydrochloride salt of the base and any excess water-soluble reagents. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to remove any remaining impurities, which in turn maximizes the isolated yield of the pure compound.

The following interactive table illustrates how different reaction parameters can be varied to optimize the yield of this compound.

ParameterVariationEffect on YieldRationale
Solvent DichloromethaneHighGood solubility of reactants, inert.
TetrahydrofuranModerate-HighGood solubility, but can be more reactive.
AcetonitrileModerateGood solvent, but can be harder to remove.
Base TriethylamineHighEffective acid scavenger, non-nucleophilic.
PyridineModerateEffective, but can sometimes act as a nucleophile.
Potassium CarbonateLow-ModerateHeterogeneous, leading to slower reaction rates.
Temperature 0 °CHighMinimizes side reactions.
Room TemperatureModerate-HighFaster reaction rate, but potential for more byproducts.
50 °CLowIncreased decomposition and side reactions.

Atom Economy and Reaction Design

Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comacs.org An ideal reaction would have 100% atom economy, where all atoms from the reactants are incorporated into the final product.

The synthesis of this compound from 4-chlorobenzenesulfonyl chloride and pyrrolidine, in the presence of a base like triethylamine, is a substitution reaction. In this type of reaction, a byproduct is formed (triethylammonium chloride), which lowers the atom economy.

The percent atom economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For the synthesis of this compound:

Desired Product: this compound (C₁₀H₁₂ClNO₂S), MW = 245.72 g/mol

Reactants:

4-chlorobenzenesulfonyl chloride (C₆H₄Cl₂O₂S), MW = 211.07 g/mol

Pyrrolidine (C₄H₉N), MW = 71.12 g/mol

Triethylamine (C₆H₁₅N), MW = 101.19 g/mol (as the acid scavenger)

The balanced chemical equation is: C₆H₄Cl₂O₂S + C₄H₉N + C₆H₁₅N → C₁₀H₁₂ClNO₂S + C₆H₁₆ClN

The atom economy calculation is as follows:

ReactantFormulaMolecular Weight ( g/mol )
4-chlorobenzenesulfonyl chlorideC₆H₄Cl₂O₂S211.07
PyrrolidineC₄H₉N71.12
TriethylamineC₆H₁₅N101.19
Total Reactant MW 383.38
Desired Product C₁₀H₁₂ClNO₂S 245.72
% Atom Economy (245.72 / 383.38) * 100 = 64.09%

To improve the atom economy, reaction design could explore alternative synthetic routes that are addition reactions rather than substitutions, although these are not always feasible. Another approach is to use a catalytic system instead of a stoichiometric base, or to find a use for the byproduct, triethylammonium chloride, to reduce waste.

Reactivity and Chemical Transformations of 1 4 Chloro Benzenesulfonyl Pyrrolidine

Reactions at the Pyrrolidine (B122466) Nitrogen and Ring

The presence of the sulfonyl group significantly influences the reactivity of the pyrrolidine ring. It activates the α-protons towards deprotonation and can be removed under specific conditions to liberate the free amine.

N-Desulfonylation Reactions

The removal of the 4-chlorobenzenesulfonyl group, a key transformation, unmasks the pyrrolidine nitrogen, allowing for further functionalization. This deprotection can be achieved through various reductive methods. While specific studies on 1-(4-chloro-benzenesulfonyl)-pyrrolidine are limited, analogous N-arylsulfonylated amines undergo desulfonylation under conditions such as treatment with magnesium in methanol or using samarium(II) iodide. Electrochemical methods also present a mild alternative for the cleavage of the N-S bond.

Table 1: Representative N-Desulfonylation Methods for N-Sulfonylated Amines

Reagent/MethodTypical ConditionsSubstrate ScopeReference
Mg/MeOHMethanol, Room TemperatureAromatic and aliphatic sulfonamidesGeneral knowledge
SmI₂THF, HMPA, Room TemperatureWide range of sulfonamidesGeneral knowledge
Electrochemical ReductionCathodic reduction in a protic mediumN-phenylsulfonyl N-substituted amines researchgate.net

Ring-Opening and Rearrangement Pathways

The pyrrolidine ring in N-sulfonylated derivatives is generally stable. However, under specific catalytic conditions, C-N bond cleavage can be induced. For instance, photoredox catalysis in combination with a Lewis acid has been shown to effect the reductive ring-opening of N-benzoyl pyrrolidines, a reaction pathway that could potentially be adapted for N-sulfonylated analogs. nih.gov Such reactions proceed via single-electron transfer to the activated nitrogen-bearing group, leading to selective cleavage of the C2-N bond. nih.gov

Rearrangement reactions of the this compound scaffold are not commonly reported in the literature. The stability of the five-membered ring and the robust nature of the N-S bond make spontaneous rearrangements unlikely under normal conditions.

α-Functionalization of the Pyrrolidine Ring

The electron-withdrawing nature of the 4-chlorobenzenesulfonyl group acidifies the protons at the α-position (C2 and C5) of the pyrrolidine ring. This allows for deprotonation with a strong base, such as an organolithium reagent, to form an α-lithio intermediate. This nucleophilic species can then react with various electrophiles to introduce substituents at the α-position. This strategy is a powerful tool for the synthesis of 2-substituted pyrrolidines.

Furthermore, redox-neutral methods for the α-C-H functionalization of pyrrolidines have been developed, which could be applicable to this compound. nih.gov These reactions often involve the in-situ generation of an N-aryliminium ion, which is then trapped by a nucleophile. nih.gov

Table 2: Examples of α-Functionalization of N-Protected Pyrrolidines

Reaction TypeReagentsProduct TypeReference
Deprotonation-Alkylation1. Strong Base (e.g., s-BuLi) 2. Electrophile (e.g., Alkyl halide)α-Alkyl-pyrrolidinesGeneral knowledge
Redox-Neutral α-ArylationQuinone monoacetal, DABCO, Aryl nucleophileα-Aryl-pyrrolidines nih.gov

Reactions Involving the Sulfonyl Moiety

The 4-chlorobenzenesulfonyl group is not merely a protecting group but also a reactive handle that can participate in various chemical transformations.

Sulfonyl Group as a Leaving Group

While the direct displacement of the entire sulfonyl group from the pyrrolidine nitrogen is challenging, it can act as a leaving group in certain contexts. For instance, in nucleophilic aromatic substitution reactions on the benzene (B151609) ring of the sulfonyl moiety, the pyrrolidinosulfonyl group can be displaced under harsh conditions, although this is not a common transformation.

More relevant is the role of the sulfonyl group in activating adjacent positions. For example, in β-ketosulfones, the sulfonyl group can be eliminated after an initial reaction at the keto group.

Transformations of the Sulfonyl Group

The sulfonyl group itself can undergo chemical modifications. The reduction of the sulfonyl group to a sulfide or a sulfoxide is a possible transformation, although it requires strong reducing agents and is not always selective.

The aromatic ring of the 4-chlorobenzenesulfonyl group is susceptible to electrophilic aromatic substitution, although the strong deactivating effect of the sulfonyl group directs incoming electrophiles to the meta-position relative to the sulfonyl group. Nucleophilic aromatic substitution, replacing the chlorine atom, is also a possibility, particularly with strong nucleophiles and under conditions that favor such reactions (e.g., high temperature, polar aprotic solvents).

Mechanism of Sulfinamide Hydrolysis in Related Systems

While this compound is a sulfonamide, insights into the cleavage of the sulfur-nitrogen bond can be drawn from studies on related sulfinamides. The acid-catalyzed hydrolysis of N-(4-substituted-arylsulfinyl)phthalimides, for instance, has been shown to proceed through different mechanisms depending on the acidity of the medium. researchgate.net

At lower acidities, the reaction typically follows an A-2 mechanism. This pathway involves a rate-determining bimolecular attack of water on the protonated substrate. However, at higher acid concentrations, a shift to an A-1 mechanism is observed. researchgate.net In this unimolecular pathway, the protonated substrate undergoes a slow dissociation to form a reactive intermediate, which is then rapidly captured by water. The transition between these mechanisms is influenced by factors such as the electronic nature of the substituents and the activity of water in the acidic solution. researchgate.net

Studies on the hydrolysis of other related nitrogen-sulfur compounds, such as N-nitrobenzenesulfonamides, also reveal complex dependencies on the electronic character of the aromatic ring. Depending on whether the substituents are electron-donating or electron-withdrawing, cleavage can occur at either the S-N bond or the N-NO2 bond in A1 processes. rsc.org These findings underscore the nuanced nature of S-N bond hydrolysis, where the specific reaction pathway is highly sensitive to the molecular structure and the reaction conditions.

Reactions at the Chlorobenzene (B131634) Moiety

The 4-chlorophenyl group of this compound is a key site for chemical modification, offering avenues for substitution and coupling reactions.

Halogen Reactivity: Nucleophilic Aromatic Substitution

The chlorine atom on the benzene ring can be replaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The benzenesulfonyl group (-SO2-) is a powerful electron-withdrawing group. Its position para to the chlorine atom in this compound significantly activates the ring toward nucleophilic attack.

The mechanism involves two main steps:

Addition of the nucleophile: A strong nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the sulfonyl group, which is crucial for its stabilization. libretexts.org

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion. libretexts.org

The rate of this reaction is highly dependent on the strength of the nucleophile and the ability of the substituent to stabilize the negative charge of the Meisenheimer complex. youtube.comyoutube.com

Electrophilic Aromatic Substitution

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) reactions on the chlorobenzene ring of this molecule are generally disfavored. This is due to the powerful deactivating effect of the sulfonyl group, which strongly withdraws electron density from the aromatic ring, making it less susceptible to attack by electrophiles. wikipedia.orgmasterorganicchemistry.com

The directing effects of the two substituents on the ring are also in opposition. The chloro group is an ortho, para-director, while the sulfonyl group is a meta-director. The overwhelming deactivating nature of the sulfonyl group means that forcing electrophilic substitution would likely require harsh reaction conditions, and the substitution would be expected to occur meta to the sulfonyl group.

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-S, C-N coupling)

The chlorine atom on the aromatic ring serves as a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. ethz.chbeilstein-journals.org Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more specialized catalyst systems.

Several types of cross-coupling reactions could potentially be applied to this compound:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a C-C bond.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to create a C-C bond.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a C-C bond.

Iron-Catalyzed Coupling: More recent developments have shown that iron catalysts can effectively couple aryl sulfonates and related compounds with Grignard reagents. nih.gov For instance, aryl 4-chlorobenzenesulfonates have been shown to be efficient partners in iron-catalyzed cross-coupling reactions. nih.gov

The choice of catalyst, ligand, base, and solvent is critical for achieving successful cross-coupling with the relatively unreactive aryl chloride substrate.

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Detailed mechanistic understanding of the reactions of this compound and related compounds relies on kinetic and spectroscopic analyses.

Kinetic Studies: By systematically varying reactant concentrations, temperature, and other parameters, rate laws can be determined, providing insight into the reaction mechanism. For example, kinetic studies on the formation of pyrrolidines from the 1,3-anionic cycloaddition of Schiff bases to chalcones have been conducted. researchgate.net These studies, which treated the reaction as pseudo-first order, allowed for the determination of rate constants and Arrhenius parameters, leading to a proposed mechanism. researchgate.net Similar approaches could be applied to study the hydrolysis or substitution reactions of this compound to establish the order of the reaction and the nature of the rate-determining step.

Spectroscopic Studies: Spectroscopic techniques are invaluable for identifying reactants, intermediates, and products, and for probing the electronic structure of molecules.

FTIR Spectroscopy: Can be used to monitor reactions by observing the disappearance of reactant peaks and the appearance of product peaks. For a related compound, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, characteristic S=O and S-N stretching vibrations were identified at 1355 cm⁻¹ and 857 cm⁻¹, respectively, confirming the presence of the benzenesulfonamide (B165840) group. nih.gov

NMR Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information. Changes in chemical shifts during a reaction can help to identify the site of chemical transformation.

Mass Spectrometry: Allows for the precise determination of molecular weights of products and intermediates, aiding in their identification.

By combining kinetic data with spectroscopic observation, a comprehensive picture of the reaction mechanism can be developed. For instance, the combination of online HPLC with flow reactors has been used to generate detailed reaction profiles and fit kinetic parameters for multistep SNAr reactions, showcasing a powerful method for mechanistic elucidation. core.ac.uk

Identification of Intermediates and Transition States

The chemical behavior of this compound is largely dictated by the interplay between the nucleophilic character of the pyrrolidine nitrogen and the electrophilic nature of the sulfonyl group. Reactions involving this compound can proceed through various intermediates and transition states, depending on the specific reaction conditions and reagents employed.

Nucleophilic Substitution at the Sulfonyl Group:

In reactions where a nucleophile attacks the sulfur atom of the sulfonyl group, the transformation is proposed to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a single transition state where the nucleophile is forming a bond to the sulfur atom while the bond to the leaving group (in this case, potentially the pyrrolidine moiety, though less common than cleavage of the S-Cl bond in precursor synthesis) is breaking.

Table 1: Proposed Transition State for SN2 Reaction at the Sulfonyl Group

FeatureDescription
Geometry A trigonal bipyramidal geometry around the central sulfur atom.
Bonding Partial bonds exist between the sulfur atom, the incoming nucleophile, and the leaving group.
Charge Distribution A buildup of negative charge on the apical atoms (nucleophile and leaving group).

This mechanistic insight is drawn from studies on the solvolysis of related sulfonyl chlorides, which serve as a model for the reactivity of the 4-chlorobenzenesulfonyl moiety.

Reactions Involving the Pyrrolidine Ring:

The pyrrolidine ring can participate in a variety of transformations, including ring-opening reactions, substitutions at the carbon atoms, and reactions that involve the nitrogen atom's lone pair. For instance, in transformations analogous to the formation of substituted pyrrolidines, radical intermediates have been identified.

In a photoinduced chloroamination cyclization of related N-(allenyl)sulfonylamides, a key nitrogen-centered radical is formed. This intermediate undergoes intramolecular cyclization to produce a highly reactive pyrrolidine vinyl radical, which is then trapped by a chlorine source. While the starting material is not this compound itself, this study provides a plausible model for radical-mediated transformations that could involve the pyrrolidine ring of the title compound under specific conditions.

Table 2: Key Intermediates in a Proposed Radical Transformation of a Pyrrolidine Precursor

IntermediateStructureRole in Reaction
Nitrogen-Centered RadicalR-SO2-N•-R'Initiates intramolecular cyclization.
Pyrrolidine Vinyl RadicalA five-membered ring with a radical center on an exocyclic double bond.Rapidly trapped by a halogenating agent to form the final product.

Furthermore, computational studies on similar heterocyclic systems have been employed to elucidate the energetic profiles of reaction pathways, including the identification of transition state structures and the calculation of activation barriers. Density Functional Theory (DFT) calculations, for example, have been used to explore the mechanistic details of reactions involving pyrrolidine derivatives, providing valuable data on the relative stabilities of intermediates and the geometries of transition states.

While direct experimental or computational data for this compound is limited, the principles derived from these related systems provide a solid foundation for predicting and understanding its chemical reactivity. The identification of specific intermediates and transition states in future studies will be crucial for the precise control and optimization of chemical transformations involving this compound.

Derivatization and Analog Synthesis from 1 4 Chloro Benzenesulfonyl Pyrrolidine Core

Preparation of Functionalized Derivatives at the Pyrrolidine (B122466) Ring

The pyrrolidine ring offers several positions for the introduction of new functional groups, enabling the synthesis of derivatives with altered polarity, steric profile, and potential for further chemical transformations.

The incorporation of a carboxylic acid group, particularly at the 2-position of the pyrrolidine ring, transforms the parent compound into a proline analog. The resulting derivative, 1-(4-Chloro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid, is a key intermediate in synthetic chemistry. cymitquimica.comchemicalbook.com The synthesis of such derivatives can be achieved through the N-sulfonylation of proline itself. This method preserves the stereochemistry at the alpha-carbon, which is often crucial for biological applications.

Enantiomerically pure forms of related carboxylic acid derivatives can be obtained through classical racemate resolution using chiral bases or through stereoselective synthesis. google.comnih.gov For instance, stereoselective syntheses of complex proline analogs have been developed utilizing strategies like C(sp³)-H activation to introduce aryl groups with carboxylic acid functionalities. nih.gov Another related derivative, 1-(4-Chloro-benzenesulfonyl)-4-hydroxy-pyrrolidine-2-carboxylic acid, has also been synthesized, indicating that the pyrrolidine ring can bear multiple substituents. scbt.comchemicalbook.com

Table 1: Properties of this compound-2-carboxylic acid

Property Value Source
CAS Number 73096-27-2 guidechem.com
Molecular Formula C₁₁H₁₂ClNO₄S cymitquimica.com
Molecular Weight 289.74 g/mol cymitquimica.com

| Physical Form | Solid | cymitquimica.com |

Functionalization of the pyrrolidine scaffold can also be achieved through aminoalkylation and hydroxymethylation reactions. Hydroxymethylation, the introduction of a -CH₂OH group, can be accomplished by the reduction of a carboxylic acid or ester function on the pyrrolidine ring. For example, the reduction of proline derivatives using reagents like lithium aluminium hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) yields the corresponding prolinol (a 2-hydroxymethylpyrrolidine derivative). nih.gov This hydroxyl group can then serve as a handle for further synthetic modifications.

Aminoalkylation involves the introduction of an aminoalkyl group onto the pyrrolidine ring. While direct aminoalkylation on the this compound core is not extensively documented, general methods for functionalizing 2-pyrrolidinone (B116388) derivatives with amines at the 3-position are known. beilstein-journals.org These methods often involve multicomponent reactions to build the substituted pyrrolidine ring system first, which is then reacted with amines. beilstein-journals.org

The construction of spirocyclic systems containing a pyrrolidine ring represents an advanced derivatization strategy, creating molecules with increased three-dimensional character. thieme-connect.de Such structures are of significant interest in medicinal chemistry. thieme-connect.de One of the primary methods for synthesizing spirocyclic pyrrolidines is through [3+2] cycloaddition reactions involving azomethine ylides. researchgate.netresearchgate.net

In a typical approach, an azomethine ylide is generated in situ and reacted with an appropriate dipolarophile. For instance, the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with unsaturated compounds can yield spirocyclic pyrrolidines. researchgate.net While this transformation can be challenging for certain cyclopentane (B165970) derivatives, specific conditions have been developed to achieve it. researchgate.net Silver-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with exocyclic alkenes also provide an efficient route to enantiomerically enriched spirocyclic pyrrolidine-containing structures. researchgate.net These methods offer a pathway to complex spiro-architectures that could be adapted for the this compound scaffold.

Synthesis of Analogs with Modifications on the Benzenesulfonyl Moiety

The benzenesulfonyl portion of the molecule provides a platform for modifications that can significantly influence the compound's electronic and steric properties.

The electronic nature of the benzenesulfonyl group is directly influenced by the substituents on the aromatic ring. The existing chloro-substituent at the para-position is an electron-withdrawing group, which affects the reactivity of the aromatic ring and the properties of the sulfonamide group.

In related benzenesulfonamide (B165840) structures, the introduction of additional substituents has been shown to modulate biological activity. For example, in a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives, adding substituents to the benzene (B151609) ring was explored to probe a hydrophobic cavity in the target protein. nih.gov It was found that methyl groups or halogen atoms at the meta-position could enhance inhibitory activity compared to para-position substitutions. nih.gov Similarly, in another study on pyrrolone-based benzenesulfonamides, the presence of strong electron-withdrawing groups on an associated aryl ring was found to increase binding affinity to the target enzyme, carbonic anhydrase. nih.gov These findings underscore the principle that altering substituents on the benzene ring—for example, by replacing the chloro group with other halogens, alkyl, or nitro groups—can fine-tune the electronic properties and steric profile of the entire molecule, thereby influencing its reactivity and interactions.

Table 2: Examples of Substituent Effects on Aromatic Rings

Substituent Type Electronic Effect Influence on Reactivity
Electron-Donating Groups (e.g., -CH₃, -OCH₃) Activate the ring towards electrophilic substitution Generally increase reaction rates

| Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Deactivate the ring towards electrophilic substitution | Generally decrease reaction rates |

A more profound modification involves the replacement of the chlorophenyl group with a heterocyclic aromatic system. This creates analogs with fundamentally different structures and potential interaction modes. Synthetic methodologies exist for the N-arylation of amines and related compounds with heterocyclic chlorides. For instance, microwave-assisted N-arylation of 4-chloroquinazolines with various anilines has been shown to be an efficient method for creating C-N bonds. beilstein-journals.org

Patents describing related chemical scaffolds disclose the possibility of the aryl group attached to the sulfonyl being a five- or six-membered heteroaromatic moiety containing atoms like nitrogen, sulfur, or oxygen. google.com Such heterocyclic rings can themselves be further substituted. google.com The synthesis of pyrrolidine derivatives linked to complex heterocyclic systems, such as pyrrolo nih.govthieme-connect.debenzodiazepines, further illustrates the feasibility of incorporating diverse heterocyclic structures into molecules containing a pyrrolidine core. mdpi.com These strategies allow for the creation of analogs where the benzenesulfonyl moiety is replaced by a heteroarenesulfonyl group, significantly expanding the chemical space accessible from the parent compound.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography Studies of the Compound and its Derivatives

While a crystal structure for 1-(4-Chloro-benzenesulfonyl)-pyrrolidine itself is not publicly available, detailed analysis of closely related derivatives, such as 1-[(4-methylbenzene)sulfonyl]pyrrolidine and various 4-halobenzenesulfonamides, provides critical insights into its likely solid-state structure.

The molecular geometry of this compound is defined by the spatial relationship between the planar 4-chlorobenzenesulfonyl group and the non-planar pyrrolidine (B122466) ring. In derivatives, the sulfonamide linkage exhibits characteristic bond lengths and angles. The sulfur atom adopts a tetrahedral geometry, bonded to two oxygen atoms, the nitrogen of the pyrrolidine ring, and the carbon of the phenyl ring.

Studies on the analogous compound 1-[(4-methylbenzene)sulfonyl]pyrrolidine show S=O bond lengths around 1.435 Å, an S–N bond length of approximately 1.620 Å, and an S–C bond length near 1.770 Å. rsc.org The pyrrolidine ring itself is not flat but adopts a puckered conformation, typically an "envelope" or "twist" form, to minimize steric strain. nih.gov The dynamic nature of this puckering is a known phenomenon in pyrrolidine rings and can be influenced by the crystalline environment. rsc.org The stereochemistry at the sulfur atom is fixed, while the puckering of the pyrrolidine ring creates distinct spatial arrangements of its hydrogen atoms.

Table 1: Typical Bond Lengths and Angles in Aryl Sulfonyl Pyrrolidine Derivatives Data inferred from studies on related compounds like 1-[(4-methylbenzene)sulfonyl]pyrrolidine. rsc.org

ParameterValue Range
Bond Lengths (Å)
S=O1.428 - 1.441
S–N1.618 - 1.624
S–C (aromatic)1.766 - 1.777
**Bond Angles (°) **
O–S–O~119 - 121
O–S–N~106 - 108
O–S–C~107 - 109
N–S–C~105 - 107

The crystal packing of aryl sulfonamides is heavily influenced by non-covalent interactions. In the solid state, molecules of this compound are expected to be arranged in a three-dimensional network stabilized by intermolecular C–H···O hydrogen bonds, where hydrogen atoms from the pyrrolidine and phenyl rings interact with the highly electronegative oxygen atoms of the sulfonyl group. rsc.org

Furthermore, the presence of the chlorine atom introduces the possibility of specific halogen interactions. Studies on 4-chlorobenzenesulfonamide (B1664158) reveal that Cl···O and Cl···Cl contacts can play a significant role in organizing the molecules into layers. nih.govresearchgate.net The packing architecture often involves polar lamellae formed by the sulfonamide groups, with the aromatic portions protruding to form stacking arrangements. researchgate.net These weak interactions, including van der Waals forces and potential π-π stacking between phenyl rings, collectively determine the final crystal lattice, influencing the compound's physical properties.

Advanced Spectroscopic Investigations

Spectroscopic techniques provide detailed information about the compound's connectivity, functional groups, and behavior under ionization.

While a full 2D-NMR analysis is not published, the expected ¹H and ¹³C NMR spectra can be predicted based on data from similar structures. The pyrrolidine protons typically appear as multiplets in the ¹H NMR spectrum, with the protons on the carbons adjacent to the nitrogen (N-CH₂) shifted downfield due to the inductive effect of the sulfonamide group. pearson.comresearchgate.net The aromatic protons on the chlorophenyl ring would appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Multidimensional NMR techniques would be essential for unambiguous structural confirmation:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the pyrrolidine ring, confirming the sequence of the -CH₂-CH₂- units.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting the entire molecular framework. libretexts.orgceitec.cz It would show correlations over two to three bonds, such as between the N-CH₂ protons of the pyrrolidine ring and the sulfonyl-bearing carbon of the phenyl ring, and between the aromatic protons and the same sulfonyl-bearing carbon, thus unequivocally linking the pyrrolidine and 4-chlorobenzenesulfonyl moieties. ceitec.cz

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges Based on data from N-sulfonylated pyrrolidines and 4-chlorobenzenesulfonyl derivatives. pearson.comnih.gov

Atom PositionNucleusPredicted Chemical Shift (δ, ppm)Multiplicity / Notes
Pyrrolidine C2/C5-H¹H~3.2 – 3.5Triplet or Multiplet
Pyrrolidine C3/C4-H¹H~1.8 – 2.1Multiplet
Aromatic C2'/C6'-H¹H~7.8 – 8.0Doublet
Aromatic C3'/C5'-H¹H~7.5 – 7.7Doublet
Pyrrolidine C2/C5¹³C~48 – 52Adjacent to Nitrogen
Pyrrolidine C3/C4¹³C~23 – 26
Aromatic C1' (C-S)¹³C~138 – 142Quaternary Carbon
Aromatic C2'/C6'¹³C~128 – 130
Aromatic C3'/C5'¹³C~129 – 131
Aromatic C4' (C-Cl)¹³C~139 – 143Quaternary Carbon

Vibrational spectroscopy is used to identify the characteristic functional groups within the molecule. The most prominent bands in the FT-IR and Raman spectra of this compound are associated with the sulfonyl (SO₂) group. rsc.org

SO₂ Asymmetric Stretching: A very strong and characteristic band is expected in the region of 1330-1370 cm⁻¹. jst.go.jpripublication.com

SO₂ Symmetric Stretching: Another strong band appears at a lower frequency, typically between 1150-1180 cm⁻¹. rsc.orgjst.go.jp

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring are found just below 3000 cm⁻¹. nih.gov

S-N Stretching: The stretching vibration for the sulfonamide S-N bond is typically found in the 900-940 cm⁻¹ region.

C-Cl Stretching: The vibration of the carbon-chlorine bond on the aromatic ring gives rise to a band in the fingerprint region.

Pyrrolidine Ring Vibrations: The pyrrolidine ring exhibits characteristic scissoring, wagging, and twisting motions for its CH₂ groups, as well as ring deformation modes at lower frequencies. nih.govdtic.mil

Table 3: Characteristic Vibrational Frequencies

Functional Group / VibrationTechniqueExpected Wavenumber (cm⁻¹)Intensity
SO₂ Asymmetric StretchFT-IR, Raman1330 - 1370Strong
SO₂ Symmetric StretchFT-IR, Raman1150 - 1180Strong
Aromatic C-H StretchFT-IR, Raman3000 - 3100Medium-Weak
Aliphatic C-H StretchFT-IR, Raman2850 - 2980Medium-Strong
S-N StretchFT-IR, Raman900 - 940Medium
C-S StretchFT-IR, Raman680 - 750Medium

Analysis by mass spectrometry, particularly with collision-induced dissociation (CID), reveals characteristic fragmentation pathways for aryl sulfonamides. nih.govresearchgate.net For this compound (Molecular Weight: 245.73 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of approximately 246.04.

Key fragmentation pathways observed for aromatic sulfonamides include:

Cleavage of the S-N Bond: This is a common fragmentation route, leading to the formation of two primary ions: the 4-chlorobenzenesulfonyl cation (m/z 175.96) and the protonated pyrrolidine (m/z 70.08). researchgate.net

Loss of Sulfur Dioxide (SO₂): A characteristic rearrangement reaction for aromatic sulfonamides involves the extrusion of a neutral SO₂ molecule (a loss of 64 Da). nih.govresearchgate.net This would lead to a fragment ion of [M+H - SO₂]⁺ at m/z 182.07. This pathway is often promoted by electron-withdrawing groups on the aromatic ring, such as chlorine. nih.gov

Fragmentation of the Aryl Group: The 4-chlorobenzenesulfonyl fragment can further decompose by losing SO₂ to give the 4-chlorophenyl cation (m/z 111.00).

These distinct fragmentation patterns provide a reliable method for identifying the sulfonamide structure beyond simple molecular weight determination. nih.gov

Analysis of Conformational Preferences in Solution and Solid State

The three-dimensional structure and conformational dynamics of this compound are dictated by the interplay of several structural features, including the puckering of the pyrrolidine ring, the geometry at the sulfonamide nitrogen, and the rotational freedom around the S-N and S-C bonds. While specific experimental data for this exact compound is limited in publicly accessible literature, a comprehensive understanding can be constructed by analyzing data from closely related N-arylsulfonylpyrrolidines and other sulfonamides.

The pyrrolidine ring itself is not planar and adopts an envelope or twisted (half-chair) conformation to relieve ring strain. These puckered conformations are characterized by the displacement of one or two carbon atoms from the plane defined by the other ring atoms. Theoretical and NMR studies on β-proline oligopeptides containing pyrrolidine units have shown that the ring can exist in either a Cγ-endo or Cγ-exo pucker. frontiersin.org Quantum mechanical calculations on these related systems indicated that the Cγ-endo conformation is generally more stable. frontiersin.org

In solution, the molecule is expected to be more flexible, with multiple conformations existing in equilibrium. The principal conformational motions would include the puckering of the pyrrolidine ring and rotation around the S-N bond. NMR spectroscopy is a powerful tool for studying these dynamic processes in solution. auremn.org.br The rotation around the S-N bond in sulfonamides can be restricted due to the partial double-bond character arising from the delocalization of the nitrogen lone pair into the sulfonyl group. researchgate.net Studies on N,N-disubstituted nonafluorobutane-1-sulfonamides have shown that the rotational barriers around the S-N bond can be significant, leading to magnetically non-equivalent substituents detectable by NMR at room temperature. researchgate.net For this compound, this restricted rotation would influence the orientation of the pyrrolidine ring relative to the chlorobenzenesulfonyl group.

Computational studies on N-substituted pyrrolidines have demonstrated that the comparison between calculated and experimental NMR chemical shifts can be a valuable tool for elucidating the predominant conformations in solution. researchgate.net Such studies often reveal the presence of multiple low-energy conformers, with their relative populations determined by thermodynamic calculations based on the Boltzmann distribution. researchgate.net For all conformers of related N-substituted pyrrolidines, weak intramolecular hydrogen bonding involving C-H donors has been observed, which can play a role in stabilizing certain conformations. researchgate.net

The conformational preferences can be summarized in the following tables, which are based on data from analogous compounds and general principles of conformational analysis.

Table 1: Predicted Solid-State Conformational Parameters for this compound (based on analogous structures)

ParameterPredicted Value/RangeReference
S-N Bond Length~1.62-1.65 Å researchgate.net
S=O Bond Length~1.43-1.44 Å nih.gov
C-S-N Bond Angle~106-108°
O-S-O Bond Angle~119-121°
Pyrrolidine Ring PuckerEnvelope or Twist (Half-Chair) frontiersin.org
Dihedral Angle (Aryl-S-N-C)~60-90° nih.govnih.gov

Table 2: Key NMR Spectroscopic Features for Conformational Analysis in Solution

Spectroscopic ParameterExpected Observation and InterpretationReference
¹H NMR Chemical Shifts of Pyrrolidine ProtonsComplex multiplets due to diastereotopicity; broadening of signals at certain temperatures may indicate conformational exchange. researchgate.net
¹³C NMR Chemical ShiftsDistinct signals for each carbon; their positions can be correlated with calculated shifts for different conformers. researchgate.net
Rotational Barrier (S-N bond)May lead to separate signals for pyrrolidine protons at low temperatures; can be quantified by dynamic NMR experiments. researchgate.net
Nuclear Overhauser Effect (NOE)NOE correlations between protons on the aryl ring and the pyrrolidine ring can provide through-space distance constraints to define the preferred orientation. nih.govcopernicus.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule. These calculations provide a static picture of the molecule, offering precise data on its preferred geometry and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a favorable balance between accuracy and computational cost, making it a standard tool for studying systems of the size of 1-(4-Chloro-benzenesulfonyl)-pyrrolidine.

In a typical DFT study, the molecule's geometry is optimized to find the lowest energy conformation, representing its most stable structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Key structural features of interest include the puckering of the pyrrolidine (B122466) ring and the rotational orientation of the chlorobenzenesulfonyl group relative to the pyrrolidine nitrogen. Studies on similar heterocyclic compounds have shown that the pyrrolidine ring is typically not planar. urfu.ruresearchgate.net

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, highlighting areas that are susceptible to electrophilic or nucleophilic attack. For instance, the sulfonyl group's electron-withdrawing nature would be expected to create a region of positive potential, influencing its interactions.

Table 1: Illustrative Geometrical Parameters for this compound Calculated by DFT (Note: This table is illustrative, showing typical parameters that would be calculated. Specific values for this compound require a dedicated computational study.)

Parameter Description Typical Calculated Value
S-N Bond Length The distance between the sulfur and nitrogen atoms. ~ 1.65 Å
C-S-N Bond Angle The angle formed by the phenyl carbon, sulfur, and pyrrolidine nitrogen. ~ 107°
C-S-O Bond Angle The angle involving the sulfur and one of the oxygen atoms. ~ 108°

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating these parameters, computational results can be directly compared with experimental spectra (like Infrared and NMR) to confirm the molecule's structure.

Vibrational frequencies, corresponding to the peaks in an IR spectrum, are calculated from the second derivatives of the energy with respect to atomic displacements. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the S=O bonds, C-H bonds, or the bending motions of the pyrrolidine ring. Theoretical studies on related sulfonamides and chlorophenyl compounds have successfully used DFT methods (e.g., B3LYP functional) to assign vibrational bands observed in experimental spectra. urfu.ruresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants can be computed. mdpi.com These calculations help in the assignment of complex NMR spectra. The calculated chemical shifts for the hydrogen and carbon atoms in the pyrrolidine and chlorophenyl rings of this compound would provide a theoretical spectrum that can be validated against experimental findings.

Table 2: Illustrative Calculated Vibrational Frequencies for this compound (Note: This table is illustrative. Values are based on typical ranges for functional groups and require specific calculation.)

Vibrational Mode Functional Group Typical Calculated Wavenumber (cm⁻¹)
Asymmetric SO₂ Stretch Sulfonyl ~1350 - 1380
Symmetric SO₂ Stretch Sulfonyl ~1160 - 1180
C-S Stretch Phenyl-Sulfur ~690 - 720
C-Cl Stretch Chloro-Phenyl ~650 - 750

Molecular Dynamics Simulations

While quantum chemical calculations provide a static, time-independent view, molecular dynamics (MD) simulations offer insights into the time-dependent behavior of a molecule. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time.

The pyrrolidine ring in this compound is not rigid and can adopt several different puckered conformations (e.g., envelope or twist forms). Furthermore, there is rotational freedom around the S-N and S-C bonds. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. researchgate.net This is crucial for understanding which shapes the molecule is likely to adopt in reality. A simulation could reveal, for instance, how often the pyrrolidine ring flips between different puckered states or how the chlorobenzenesulfonyl group rotates. researchgate.net

The conformation and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are exceptionally well-suited to study these effects by explicitly including solvent molecules (like water, methanol, or DMSO) in the simulation box. Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT calculations to approximate the effect of a solvent environment on conformational stability. nih.gov A computational study could determine whether polar solvents stabilize a different conformation of this compound compared to non-polar solvents, which can have implications for its reactivity and interactions in different chemical settings. nih.gov

Mechanistic Insights from Computational Models

Computational models can be used to explore the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway, researchers can identify transition states—the highest energy points along the reaction coordinate—and calculate activation energies. This information helps to predict reaction rates and understand why certain products are formed over others. For example, in a nucleophilic substitution reaction, computational models could determine the most likely site of attack on the molecule and the energy required for the reaction to proceed. These models provide a molecular-level narrative of the chemical transformation process.

Quantitative Structure-Property Relationship (QSPR) Studies

For benzenesulfonamide (B165840) derivatives, QSPR models can be developed to predict properties such as solubility, melting point, and chromatographic retention times. The process typically involves the following steps:

Data Set Collection: A series of related compounds with known experimental property values is assembled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the property of interest. kashanu.ac.ir

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a compound like this compound, relevant descriptors would likely include those related to its size, shape, polarity, and the electronic nature of the chloro- and sulfonyl- groups. For example, descriptors such as molecular weight, logP (octanol-water partition coefficient), dipole moment, and various topological indices could be used to build a QSPR model for a specific chemical property. kashanu.ac.ir

The following table lists some common molecular descriptors that would be relevant in a QSPR study of benzenesulfonylpyrrolidine derivatives.

Descriptor TypeExamplesRelevance to Chemical Properties
ConstitutionalMolecular Weight, Number of RingsRelates to bulk properties like boiling point and density.
TopologicalWiener Index, Randić IndexEncodes information about molecular branching and connectivity, affecting intermolecular forces.
GeometricalMolecular Surface Area, Molecular VolumeInfluences solubility and transport properties.
ElectronicDipole Moment, Partial ChargesGoverns polarity and interactions with polar solvents.

By developing robust QSPR models, it becomes possible to estimate the chemical properties of new or untested compounds within the same class, thereby accelerating the process of chemical research and development.

Application As a Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Heterocyclic Scaffolds

The pyrrolidine (B122466) ring is a privileged scaffold found in numerous natural products and pharmaceutically active compounds. researchgate.netresearchgate.netresearchgate.net The functionalization of this core structure, often facilitated by the N-sulfonyl group, allows for the creation of more elaborate and polycyclic heterocyclic systems.

The N-sulfonylated pyrrolidine framework can be elaborated into fused and spirocyclic systems through various synthetic strategies. One notable application involves the intramolecular cyclization of derivatives of 1-(4-chloro-benzenesulfonyl)-pyrrolidine. For instance, appropriately substituted N-sulfonylated pyrrolidines can undergo intramolecular cyclization reactions to form benzimidazo-isoquinolineones and other fused heterocyclic structures. researchgate.net These reactions often proceed under mild conditions and can be induced by methods such as visible-light photoredox catalysis, highlighting the versatility of the N-sulfonyl group in facilitating complex bond formations. researchgate.net

Furthermore, the pyrrolidine unit can be incorporated into larger macrocyclic structures. The synthesis of N-heterocycles containing macrocycles often involves the coupling of functionalized building blocks, where the pyrrolidine moiety can serve as a key component. mdpi.com

Palladium-catalyzed cycloaddition reactions are powerful tools for the construction of carbo- and heterocyclic rings. researchgate.net N-sulfonylated imines and related derivatives are known to participate in such transformations. For example, Pd-catalyzed [3+2] cycloaddition of N-sulfonyl cyclic ketimines with trimethylenemethanes (TMM) provides a route to N-fused pyrrolidines bearing a quaternary carbon. researchgate.netnih.gov While direct examples employing this compound as the starting material are not extensively documented in readily available literature, the established reactivity of N-sulfonyl imines suggests the potential for its derivatives to participate in similar cycloaddition cascades. researchgate.netnih.gov

Palladium catalysis is also instrumental in the annulation of arynes by substituted o-halostyrenes to produce fluorenylidene derivatives, showcasing the power of palladium in constructing complex carbocyclic systems in a single step. nih.gov The principles of these palladium-catalyzed reactions, particularly those involving N-sulfonyl groups, suggest a potential avenue for the application of this compound derivatives in similar synthetic strategies. rsc.org

Integration into Peptidomimetic and Bio-inspired Molecular Architectures (focusing on chemical synthesis and structural design)

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.gov The pyrrolidine ring, being a core component of the amino acid proline, is a fundamental scaffold in the design of peptidomimetics. nih.gov The N-(4-chlorobenzenesulfonyl) group can serve as a protecting group for the pyrrolidine nitrogen during peptide synthesis and can also influence the conformational properties of the resulting peptidomimetic.

The design of peptidomimetics often involves creating conformationally constrained analogs to mimic the bioactive conformation of a peptide. upc.edu The rigid 4-chlorobenzenesulfonyl group can contribute to this conformational restriction. Synthetic strategies towards peptidomimetics may involve the use of proline-based scaffolds, such as diketopiperazines, which can be constructed in a diversity-oriented fashion. nih.gov Although direct synthesis of peptidomimetics from this compound is not extensively detailed, the foundational role of proline and its derivatives in this field is well-established. nih.govscispace.com

Utilization in Multi-Component Reactions (MCRs) for Scaffold Generation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product. researchgate.netnih.gov These reactions are particularly valuable for generating libraries of structurally diverse compounds. The pyrrolidine scaffold is a common feature in products derived from MCRs. researchgate.net

While specific examples detailing the use of this compound as a primary component in well-known MCRs like the Ugi or Passerini reactions are not prevalent in the literature, the general reactivity of amines and their derivatives in these reactions is well-documented. nih.govresearchgate.netorganic-chemistry.orgslideshare.net For instance, the Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. mdpi.com The pyrrolidine nitrogen of this compound is part of a sulfonamide, which generally exhibits different reactivity compared to a free secondary amine. However, derivatives where the sulfonyl group is used as a protecting group that is later removed could potentially be employed in MCRs.

The synthesis of N-sulfonylamidines can be achieved through multicomponent approaches, indicating that sulfonylated nitrogen compounds can participate in such reactions. researchgate.net

Contribution to Diversity-Oriented Synthesis (DOS) Strategies

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. nih.gov Proline and its derivatives are valuable starting points for DOS due to their inherent chirality and conformational rigidity, which can be translated into the stereochemical and architectural diversity of the final products. nih.gov

The synthesis of proline-based diketopiperazine scaffolds is a prime example of a DOS strategy that generates a variety of core structures for further elaboration. nih.gov The N-sulfonyl group, such as the 4-chlorobenzenesulfonyl moiety, can serve as a "linchpin" in DOS, directing the assembly of complex scaffolds and allowing for subsequent diversification. mskcc.org By employing a "build/couple/pair" strategy, simple building blocks can be combined to generate a wide range of polycyclic alkaloid-like structures. mskcc.org While a direct library synthesis starting from this compound is not explicitly described, the principles of DOS using related sulfonylated building blocks are well-established. mskcc.org

Green Chemistry Principles and Sustainable Synthesis

Development of Environmentally Benign Synthetic Routes

The conventional synthesis of 1-(4-Chloro-benzenesulfonyl)-pyrrolidine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine (B122466) in the presence of a base. While effective, this method often utilizes hazardous reagents and generates significant waste. Environmentally benign synthetic routes aim to mitigate these issues by employing less toxic starting materials, reducing the number of synthetic steps, and designing reactions with higher atom economy.

One promising approach is the direct coupling of sulfonic acids with amines, which avoids the use of highly reactive and toxic sulfonyl chlorides. organic-chemistry.orgscribd.com For instance, a microwave-assisted synthesis allows for the direct reaction of sulfonic acids or their sodium salts with amines, activated by 2,4,6-trichloro- organic-chemistry.orgscribd.comrsc.org-triazine, under mild conditions. organic-chemistry.orgscribd.comresearchgate.net This method has shown high yields and good functional group tolerance for a range of sulfonamides. organic-chemistry.orgscribd.com

Another innovative and green approach is the photocatalytic synthesis of sulfonamides. This method can utilize aryl triflates, which can be derived from abundant phenolic precursors, as the starting material for generating aryl radicals. rsc.org These radicals then react with a sulfur dioxide surrogate and an amine in a three-component cascade coupling, often under mild, transition-metal-free conditions. rsc.org Such photocatalytic methods represent a significant step towards more sustainable sulfonamide production by leveraging light as a renewable energy source and utilizing less hazardous starting materials. rsc.orgnih.govnih.gov

Electrochemical methods also offer a green alternative by using electricity to drive the oxidative coupling of thiols and amines, generating hydrogen as the only byproduct. nih.gov These catalyst-free approaches significantly reduce the environmental impact of the synthesis.

Use of Alternative Solvents and Catalytic Systems

The choice of solvents and catalysts plays a critical role in the environmental footprint of a chemical process. Traditional syntheses of sulfonamides often rely on volatile and toxic organic solvents.

Alternative Solvents: The use of greener solvents is a cornerstone of sustainable chemistry. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. sci-hub.semdpi.com Several methods for sulfonamide synthesis have been developed using water as the reaction medium, often in the presence of a base like sodium carbonate to scavenge the generated acid. nih.govmdpi.com Other eco-friendly solvents like polyethylene (B3416737) glycol (PEG) and dimethyl carbonate (DMC) have also been successfully employed in sulfonamide synthesis, offering advantages such as biodegradability and recyclability. sci-hub.senih.gov

Catalytic Systems: The development of efficient and recyclable catalytic systems is crucial for sustainable synthesis.

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions, significantly reducing waste and energy consumption. nih.govnih.govmdpi.com While specific enzymes for the direct synthesis of this compound have not been reported, the broader application of biocatalysts, such as lipases and proteases, in amide and sulfonamide bond formation suggests a high potential for future development. mdpi.com Engineered enzymes could be designed to catalyze the reaction between 4-chlorobenzenesulfonic acid and pyrrolidine with high efficiency and stereoselectivity. youtube.com

Homogeneous and Heterogeneous Catalysis: The use of transition-metal catalysts can enable novel and more efficient synthetic routes. For example, copper-catalyzed coupling reactions have been developed for sulfonamide synthesis. acs.org To improve sustainability, the focus is on developing heterogeneous catalysts that can be easily separated from the reaction mixture and recycled.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields compared to conventional heating methods. organic-chemistry.orgscribd.comresearchgate.netscirp.org This technique can be applied to the synthesis of sulfonamides, leading to more energy-efficient processes. organic-chemistry.orgscribd.comresearchgate.netscirp.org

Reduction of Waste and Energy Consumption

Minimizing waste and energy usage are key objectives of green chemistry. The traditional synthesis of sulfonamides can be resource-intensive and generate considerable waste.

Strategies for waste reduction include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions.

Catalyst Recycling: Employing heterogeneous or magnetically separable catalysts that can be easily recovered and reused for multiple reaction cycles.

Solvent Reduction and Recycling: Utilizing solvent-free reaction conditions or minimizing solvent usage. sci-hub.se When solvents are necessary, choosing those that can be easily recycled is preferred.

Energy consumption can be reduced by:

Mild Reaction Conditions: Developing synthetic routes that proceed at ambient temperature and pressure, thus avoiding the energy costs associated with heating and cooling.

Efficient Heating Methods: Employing technologies like microwave heating, which can be more energy-efficient than conventional oil baths or heating mantles. organic-chemistry.orgscribd.comresearchgate.netscirp.org

Process Intensification: Combining multiple reaction steps into a single pot (one-pot synthesis) can reduce the energy required for separations and purifications between steps.

Assessment of Process Efficiency and Sustainability

To quantify the "greenness" of a synthetic route, several metrics have been developed. These tools allow for the comparison of different synthetic strategies and help identify areas for improvement.

Key Green Chemistry Metrics:

MetricDescriptionFormulaSignificance for this compound Synthesis
Atom Economy (AE) Measures the efficiency of a reaction in converting reactant atoms to product atoms.% AE = (MW of desired product / Σ MW of all reactants) x 100A higher AE indicates less waste generation in the form of byproducts.
E-Factor (Environmental Factor) Represents the ratio of the mass of waste produced to the mass of the desired product.E-Factor = (Total mass of waste) / (Mass of product)A lower E-Factor signifies a more environmentally friendly process with less waste.
Process Mass Intensity (PMI) A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. acsgcipr.orgacsgcipr.orgnih.govresearchgate.netPMI = (Total mass input) / (Mass of product)PMI provides a comprehensive measure of the overall efficiency and environmental impact of the entire manufacturing process. acsgcipr.orgacsgcipr.orgwalisongo.ac.id
Reaction Mass Efficiency (RME) Calculates the percentage of the mass of the reactants that ends up in the product.RME = (Mass of product / Total mass of reactants) x 100RME gives a practical measure of the efficiency of a specific chemical transformation.

By applying these metrics, chemists can quantitatively assess the sustainability of the synthesis of this compound and make informed decisions to develop greener and more efficient manufacturing processes. For example, a comparison of the traditional sulfonyl chloride route with a potential biocatalytic or photocatalytic route would likely show a significant improvement in these green metrics for the latter approaches.

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing 1-(4-Chloro-benzenesulfonyl)-pyrrolidine?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and pyrrolidine. Evidence from analogous sulfonamide syntheses (e.g., 4-methylbenzenesulfonamide derivatives) indicates that aqueous NaOH (0.59 M) in tetrahydrofuran (THF) at room temperature achieves high yields (~91%) within 3 hours . Key factors include:

  • Base selection : Strong bases like NaOH or K₂CO₃ deprotonate pyrrolidine, enhancing nucleophilicity. Pyridine as a base yields lower efficiency (57-74%) due to weaker basicity .
  • Solvent polarity : THF outperforms dichloromethane (DCM) due to better miscibility with aqueous bases and stabilization of transition states .
  • Stoichiometry : A slight excess of pyrrolidine (1.125 eq.) ensures complete conversion of the sulfonyl chloride.

Basic Question: How can reaction intermediates and byproducts be minimized during synthesis?

Methodological Answer:
Byproduct formation (e.g., disubstituted products or hydrolysis intermediates) can be mitigated via:

  • Controlled addition : Dropwise addition of pyrrolidine to the sulfonyl chloride solution prevents localized excess, reducing side reactions .
  • Inert atmosphere : Reactions conducted under nitrogen minimize moisture-induced hydrolysis of the sulfonyl chloride .
  • Real-time monitoring : Thin-layer chromatography (TLC) or in-situ FTIR can track reaction progress and identify intermediate stages for timely quenching .

Advanced Question: How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT) and molecular docking simulations can model interactions between the sulfonamide group and catalytic sites:

  • Reactivity hotspots : The sulfonyl group’s electron-withdrawing nature and the pyrrolidine ring’s conformational flexibility influence binding affinity in enzyme or metal-catalyzed systems .
  • Solvent effects : COSMO-RS simulations predict solvation energies in polar solvents like DMF or acetonitrile, aiding in solvent selection for catalytic applications .
  • Transition state analysis : Path sampling methods (e.g., NEB) identify energy barriers for reactions involving the chlorine substituent, such as nucleophilic aromatic substitution .

Advanced Question: How should researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Discrepancies in solubility (e.g., in DMSO vs. THF) often arise from experimental variables:

  • Purity assessment : HPLC or NMR purity checks (>98%) ensure impurities (e.g., unreacted sulfonyl chloride) do not skew measurements .
  • Temperature control : Solubility in DMSO increases with temperature; studies should standardize at 25°C ± 0.5°C .
  • Measurement techniques : Use dynamic light scattering (DLS) for colloidal suspensions or gravimetric analysis for saturated solutions .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H313/H319 hazards) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors (H335) .
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced Question: How can statistical experimental design optimize reaction scalability?

Methodological Answer:
A Box-Behnken design or response surface methodology (RSM) reduces experimental runs while modeling multivariable effects (e.g., temperature, solvent ratio, stirring speed):

  • Factor screening : Identify critical parameters (e.g., base concentration) via Plackett-Burman designs .
  • Robustness testing : Introduce ±10% variations in reagent equivalents to assess reproducibility .
  • Scale-up adjustments : Maintain consistent mixing efficiency (e.g., Reynolds number) between lab and pilot scales to preserve yield .

Advanced Question: What crystallographic techniques characterize the solid-state structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths and angles, particularly the sulfonamide S-N bond (~1.63 Å) and dihedral angles between the aryl and pyrrolidine groups .
  • Powder XRD (PXRD) : Assess batch crystallinity and polymorphism by comparing experimental patterns with simulated data from SCXRD .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability (decomposition >200°C) with crystal packing efficiency .

Basic Question: How is the purity of this compound validated post-synthesis?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) detects impurities at 254 nm .
  • Spectroscopy : ¹H NMR in DMSO-d₆ confirms the absence of unreacted pyrrolidine (δ ~2.7 ppm for N-CH₂ protons) .
  • Elemental analysis : Carbon/nitrogen ratios should match theoretical values (C: 45.5%, N: 5.3%) within ±0.3% .

Advanced Question: How does the electronic nature of the 4-chlorophenyl group influence the compound’s reactivity?

Methodological Answer:
The para-chloro substituent exerts both inductive (-I) and resonance (-R) effects:

  • Electrophilic substitution : The -Cl group deactivates the benzene ring, directing further substitution to the meta position in aryl reactions .
  • Hydrogen bonding : The sulfonamide’s NH group participates in H-bonding with solvents or biological targets, modulated by the electron-withdrawing Cl .
  • Steric effects : Minimal steric hindrance from the Cl allows flexible orientation in catalytic pockets .

Advanced Question: What strategies address discrepancies in reported biological activity data?

Methodological Answer:

  • Assay standardization : Use positive controls (e.g., known enzyme inhibitors) to normalize activity measurements across labs .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with bioassays .
  • Docking validation : Compare computational binding scores (AutoDock Vina) with experimental IC₅₀ values to reconcile mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.